molecular formula C14H17ClF3N3O B256808 N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-methylpiperazin-1-yl)acetamide

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-methylpiperazin-1-yl)acetamide

カタログ番号 B256808
分子量: 335.75 g/mol
InChIキー: ZQDIZMWRVIIVKX-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-methylpiperazin-1-yl)acetamide, also known as TAK-659, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential use as a therapeutic agent. TAK-659 is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which is involved in the signaling pathways of B cells and other immune cells.

作用機序

BTK is a key regulator of B cell receptor signaling, which is essential for B cell development and function. BTK is also involved in the signaling pathways of other immune cells, such as mast cells and macrophages. N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-methylpiperazin-1-yl)acetamide selectively binds to the active site of BTK and inhibits its activity, thereby blocking B cell receptor signaling and other immune cell signaling pathways. This leads to the inhibition of B cell activation, proliferation, and survival, as well as the reduction of inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have potent inhibitory effects on BTK activity, with an IC50 value of 0.85 nM. This compound has also been shown to inhibit the phosphorylation of downstream signaling molecules, such as PLCγ2 and AKT. In animal models, this compound has been shown to reduce the number of B cells in the spleen and lymph nodes, as well as the levels of autoantibodies in the serum. This compound has also been shown to reduce inflammation and tissue damage in animal models of rheumatoid arthritis and lupus.

実験室実験の利点と制限

One of the advantages of N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-methylpiperazin-1-yl)acetamide is its selectivity for BTK, which reduces the potential for off-target effects. This compound also has good pharmacokinetic properties, with high oral bioavailability and a long half-life. However, one of the limitations of this compound is its low solubility, which can make it difficult to formulate for in vivo studies. This compound also has a relatively short half-life in humans, which may limit its clinical efficacy.

将来の方向性

There are several future directions for the research and development of N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-methylpiperazin-1-yl)acetamide. One direction is to investigate the potential use of this compound in combination with other therapeutic agents, such as chemotherapy or immunotherapy, for the treatment of B cell malignancies and other diseases. Another direction is to explore the use of this compound in animal models of other autoimmune and inflammatory diseases, such as multiple sclerosis and inflammatory bowel disease. Additionally, further studies are needed to optimize the pharmacokinetic properties of this compound and to improve its solubility for in vivo studies.

合成法

The synthesis of N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-methylpiperazin-1-yl)acetamide involves several steps, including the reaction of 2-chloro-5-trifluoromethylbenzoic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 4-methylpiperazine to form the intermediate, which is subsequently reacted with N-(2-hydroxyethyl)acetamide to yield this compound. The overall yield of the synthesis is around 20%.

科学的研究の応用

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-methylpiperazin-1-yl)acetamide has been extensively studied for its potential use as a therapeutic agent for various diseases, including B cell malignancies, autoimmune disorders, and inflammatory diseases. In preclinical studies, this compound has demonstrated potent inhibition of BTK and has shown efficacy in inhibiting the growth of B cell lymphoma cells. This compound has also been shown to reduce inflammation in animal models of rheumatoid arthritis and lupus.

特性

分子式

C14H17ClF3N3O

分子量

335.75 g/mol

IUPAC名

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-methylpiperazin-1-yl)acetamide

InChI

InChI=1S/C14H17ClF3N3O/c1-20-4-6-21(7-5-20)9-13(22)19-12-8-10(14(16,17)18)2-3-11(12)15/h2-3,8H,4-7,9H2,1H3,(H,19,22)

InChIキー

ZQDIZMWRVIIVKX-UHFFFAOYSA-N

SMILES

CN1CCN(CC1)CC(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl

正規SMILES

CN1CCN(CC1)CC(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。